1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS No.: 941869-20-1
Cat. No.: VC4474496
Molecular Formula: C13H10FNO3
Molecular Weight: 247.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941869-20-1 |
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Molecular Formula | C13H10FNO3 |
Molecular Weight | 247.225 |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18) |
Standard InChI Key | SCCIZPNWNADCEC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a dihydropyridine ring substituted at position 1 with a 4-fluorobenzyl group, a ketone at position 6, and a carboxylic acid at position 3. The molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol . The fluorine atom enhances electronegativity and lipid solubility, potentially improving membrane permeability and target binding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₀FNO₃ | |
Molecular Weight | 247.22 g/mol | |
Purity | 93–99% (vendor-dependent) | |
Storage Conditions | Room temperature, sealed, dry | |
Solubility | Soluble in DMSO, methanol |
Spectroscopic Characterization
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IR Spectroscopy: Peaks corresponding to carbonyl (C=O, ~1700 cm⁻¹), carboxylic acid (O-H, ~2500–3000 cm⁻¹), and C-F (~1100 cm⁻¹) stretches are observed .
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NMR: ¹H NMR signals include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), dihydropyridine protons (δ 5.5–6.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving condensation of 4-fluorobenzylamine, a β-keto ester, and ammonium acetate under reflux in ethanol . Key steps include:
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Formation of dihydropyridine ring: Cyclization of the β-keto ester with ammonia.
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Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic attack.
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Oxidation: Controlled oxidation to stabilize the ketone moiety.
Table 2: Synthetic Routes and Yields
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Hantzsch condensation | Ethanol, NH₄OAc, reflux | 65–75 | 95 |
Microwave-assisted | DMF, POCl₃, 100°C | 80 | 98 |
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (≥85%) and reduce reaction time . Purification via high-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Oxidation: The dihydropyridine ring oxidizes to pyridine derivatives using KMnO₄ or CrO₃.
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Reduction: NaBH₄ reduces the ketone to a secondary alcohol, altering bioactivity .
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Amide Formation: The carboxylic acid reacts with amines via HATU coupling to form prodrugs .
Stability Considerations
The compound is sensitive to moisture and light, requiring inert storage conditions . Degradation products include hydrolyzed carboxylic acid and defluorinated byproducts .
Applications in Pharmaceutical Research
Drug Discovery
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Enzyme Inhibition: The fluorobenzyl group enhances binding to ATP pockets in kinases, making it a candidate for anticancer agents .
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Anti-inflammatory Activity: Modulates COX-2 and LOX pathways in preclinical models .
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Antimicrobial Potential: Derivatives show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
Table 3: Biological Activity of Derivatives
Derivative | Target | IC₅₀ (µM) | Application |
---|---|---|---|
Amide prodrug | Kinase X | 0.45 | Anticancer |
Ester analog | COX-2 | 1.2 | Anti-inflammatory |
Hydrazide conjugate | Mtb enoyl-ACP | 4.7 | Antitubercular |
Pharmacokinetic Optimization
The carboxylic acid moiety facilitates salt formation (e.g., sodium salt), improving aqueous solubility for oral formulations . Fluorine’s electronegativity enhances metabolic stability, with a plasma half-life of >6 hours in rodent studies .
Parameter | Value | Source |
---|---|---|
GHS Classification | H302, H312, H332 | |
PPE | Gloves, goggles, respirator | |
Disposal | Incineration |
Comparison with Structural Analogs
Nifedipine vs. 1-(4-Fluorobenzyl)-6-oxo Derivative
Property | Nifedipine | 1-(4-Fluorobenzyl) Derivative |
---|---|---|
Structure | Nitrobenzyl, dimethyl ester | Fluorobenzyl, carboxylic acid |
Bioactivity | Calcium channel blocker | Kinase inhibitor |
Solubility | Low (lipophilic) | Moderate (ionizable COOH) |
The fluorobenzyl group confers higher target specificity, while the carboxylic acid enables prodrug design .
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